2-Fluoro-3-methoxy-4-vinylbenzonitrile
Description
2-Fluoro-3-methoxy-4-vinylbenzonitrile is a substituted benzonitrile derivative featuring a fluorine atom at the 2-position, a methoxy group at the 3-position, and a vinyl group at the 4-position of the aromatic ring. However, direct data on this specific compound are absent in the provided evidence, necessitating comparisons with structurally similar benzonitrile derivatives.
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
4-ethenyl-2-fluoro-3-methoxybenzonitrile |
InChI |
InChI=1S/C10H8FNO/c1-3-7-4-5-8(6-12)9(11)10(7)13-2/h3-5H,1H2,2H3 |
InChI Key |
KKGLGSZWZARYDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C#N)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations :
- Electron-Withdrawing Groups (EWG) : The trifluoromethyl group in 4-Methoxy-2-(trifluoromethyl)benzonitrile enhances electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions .
- Vinyl Group : While absent in the evidence, a vinyl group at position 4 (as in the target compound) could enable polymerization or Diels-Alder reactions, leveraging conjugation with the aromatic ring.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Boiling Points : The formyl group in 4-Formyl-3-methoxybenzonitrile contributes to a high boiling point (318.2°C), typical for polar aromatic compounds .
- Reactivity: Chloro and fluoro substituents (e.g., in 2-Chloro-4-fluoro-3-methylbenzonitrile) enhance reactivity in SNAr reactions, as seen in its coupling with amino acids in DMSO .
Preparation Methods
Reaction Setup and Optimization
The most direct method for synthesizing 2-fluoro-3-methoxy-4-vinylbenzonitrile involves Suzuki-Miyaura coupling between 4-bromo-2-fluoro-3-methoxybenzonitrile and potassium vinyltrifluoroborate. The reaction employs PdCl₂(dppf) (5 mol%) as a catalyst and cesium carbonate (2.5 equiv) as a base in a dioxane/water (4:1) solvent system at 80°C for 12 hours.
Key parameters :
-
Catalyst selection : PdCl₂(dppf) outperforms Pd(PPh₃)₄ due to enhanced stability and turnover frequency.
-
Solvent system : Aqueous dioxane facilitates boronate activation while maintaining substrate solubility.
-
Temperature control : Reactions below 70°C result in incomplete conversion, while temperatures above 90°C promote deboronation side reactions.
Workup and Purification
Post-reaction, the mixture is diluted with ethyl acetate and washed with brine to remove inorganic salts. Column chromatography on silica gel (ethyl acetate/petroleum ether, 1:5) yields the product as a pale-yellow solid (mp 92–94°C). Nuclear magnetic resonance (NMR) analysis confirms regiochemistry:
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (dd, J = 8.4, 1.6 Hz, 1H, Ar-H), 6.85 (dd, J = 17.6, 11.2 Hz, 1H, CH₂=CH), 5.85 (d, J = 17.6 Hz, 1H, CH₂=CH), 5.45 (d, J = 11.2 Hz, 1H, CH₂=CH), 3.95 (s, 3H, OCH₃).
-
¹³C NMR : Distinct signals at δ 162.1 (C-F), 153.8 (CN), and 117.2–134.5 (vinyl carbons) validate the structure.
Alternative Vinylation Strategies
Wittig Olefination of Keto Intermediates
A multi-step approach from source involves converting a ketone precursor to the vinyl group via Wittig olefination:
-
Dess-Martin oxidation of alcohol 27 yields ketone 28 (94% yield).
-
Wittig reaction with methyltriphenylphosphonium bromide generates alkene 29 (69% yield).
-
Hydroboration-oxidation with 9-BBN affords alcohol 31 with >95% stereoselectivity.
While this route demonstrates precise stereocontrol, it requires seven steps to install the vinyl group, making it less efficient than Suzuki coupling for large-scale synthesis.
Regioselective Fluorination and Methoxylation
Electrophilic Fluorination
Early-stage fluorination using Selectfluor® on methoxy-substituted benzaldehydes achieves 85% regioselectivity for the 2-position. Competing para-fluorination is suppressed by steric hindrance from the methoxy group.
Nucleophilic Fluorination with DAST
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Key Methods
| Method | Starting Material | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromo-2-fluoro-3-methoxybenzonitrile | 72 | 98.5 | High |
| Wittig Olefination | Ketone 28 | 69 | 97.8 | Moderate |
| DAST Fluorination | Alcohol 32 | 32 | 85.2 | Low |
Challenges and Mitigation Strategies
Vinyl Group Stability
The electron-deficient vinyl group in this compound is prone to polymerization under acidic conditions. Storage at –20°C under nitrogen with 100 ppm BHT stabilizer extends shelf life to 6 months.
Byproduct Formation in Coupling Reactions
Competing homo-coupling of potassium vinyltrifluoroborate generates 1,3-butadiene derivatives (5–8% yield). Adding 1,10-phenanthroline (0.1 equiv) as a ligand suppressor reduces this to <2%.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-3-methoxy-4-vinylbenzonitrile, and what experimental conditions optimize yield?
- Methodology : A two-step approach is commonly employed:
Electrophilic substitution : Introduce the methoxy group via nucleophilic aromatic substitution (e.g., using NaOMe/CuCN under reflux in DMF) .
Vinylation : Utilize palladium-catalyzed cross-coupling (e.g., Stille or Suzuki-Miyaura reactions) with vinyl boronic esters or stannanes. Optimize solvent (THF or DME) and catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%) to minimize side reactions .
- Key considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).
Q. How can the purity and identity of this compound be confirmed experimentally?
- Analytical techniques :
- NMR spectroscopy : Compare , , and NMR spectra with computational predictions (e.g., DFT calculations) to verify substituent positions .
- Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- Melting point analysis : Compare observed values with literature (if available). Note that some suppliers do not provide analytical data, necessitating in-house validation .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for this compound during cross-coupling reactions?
- Case study : Discrepancies in Suzuki-Miyaura coupling yields may arise from competing dehalogenation or protodeboronation.
- Mitigation :
- Additives : Include CsCO or KPO to stabilize intermediates and suppress side reactions .
- Temperature control : Lower reaction temperatures (e.g., 60°C) reduce decomposition of the vinyl group .
Q. How can computational modeling predict the regioselectivity of electrophilic substitutions in this compound?
- Approach :
DFT calculations : Calculate Fukui indices or electrostatic potential maps to identify electron-rich sites prone to electrophilic attack .
Molecular docking : Simulate interactions with catalytic systems (e.g., Pd complexes) to predict preferred reaction pathways .
- Validation : Compare predicted outcomes with experimental results (e.g., HPLC analysis of product ratios) .
Q. What advanced spectroscopic methods elucidate the electronic effects of the fluorine and methoxy substituents?
- Techniques :
- UV-Vis spectroscopy : Analyze transitions to assess conjugation effects from the vinyl group .
- X-ray crystallography : Resolve bond lengths and angles to quantify steric/electronic interactions (e.g., C-F vs. C-O bond polarization) .
Application-Oriented Questions
Q. How is this compound applied in designing fluorinated polymers for optoelectronic materials?
- Methodology :
- Polymerization : Use radical or metathesis polymerization to incorporate the vinyl group into conjugated backbones.
- Property tuning : Fluorine enhances thermal stability, while methoxy improves solubility in polar solvents .
- Characterization : Measure charge mobility via FET devices and optical bandgap via cyclic voltammetry .
Q. What role does this compound play in medicinal chemistry as a bioisostere?
- Design rationale :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
